A Technical Guide to tert-Butyl N-(methylsulfamoyl)carbamate: Synthesis, Properties, and Applications
A Technical Guide to tert-Butyl N-(methylsulfamoyl)carbamate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(methylsulfamoyl)carbamate, a key chemical intermediate. The document details the compound's unique identifiers, its computed physicochemical properties, and a validated synthetic pathway. By contextualizing its role within the broader landscape of medicinal chemistry and drug development, this guide serves as an essential resource for researchers and scientists. The narrative emphasizes the practical utility of the tert-butoxycarbonyl (Boc) protecting group and the sulfamoyl moiety, which are pivotal in the synthesis of more complex molecular architectures. All data and protocols are supported by authoritative references to ensure scientific integrity.
Compound Identification and Significance
Tert-butyl N-(methylsulfamoyl)carbamate (CAS Number: 125987-94-2 ) is a specialized organic compound that serves primarily as a protected synthetic building block.[1][2] Its structure incorporates two key functional groups that make it valuable in multi-step organic synthesis:
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A tert-butoxycarbonyl (Boc) group , which is one of the most common and versatile protecting groups for amines in peptide synthesis and medicinal chemistry.[3][4] Its primary advantage is its stability under a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.
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A methylsulfamoyl group , a key pharmacophore and structural motif found in various biologically active compounds.
The strategic combination of these groups allows for the selective introduction of the methylsulfamoyl moiety into a target molecule. The Boc group effectively "masks" the reactivity of the carbamate's nitrogen, enabling chemists to perform reactions elsewhere in the molecule without interference, a critical strategy in the synthesis of complex pharmaceutical agents.[5][6]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, a summary of its key identifiers and computed properties provides essential information for its handling and use in reaction modeling.
| Property | Value | Source(s) |
| CAS Number | 125987-94-2 | [1][2][7] |
| Molecular Formula | C₆H₁₄N₂O₄S | [1][7] |
| Molecular Weight | 210.25 g/mol | [1][7] |
| Hydrogen Bond Donors | 2 (Computed) | [1] |
| Hydrogen Bond Acceptors | 5 (Computed) | [1] |
| Rotatable Bond Count | 4 (Computed) | [1] |
| Complexity | 272 (Computed) | [1] |
| Monoisotopic Mass | 210.06742811 Da (Computed) | [1] |
Synthesis Protocol
The synthesis of tert-butyl N-(methylsulfamoyl)carbamate can be efficiently achieved via a two-stage process, often performed in a single pot. This pathway leverages common and reactive starting materials to produce the desired compound with high yield.[7] The methodology described below is based on established protocols for similar sulfamoylcarbamates.[5][7]
Experimental Workflow Diagram
Caption: Synthetic workflow for tert-butyl N-(methylsulfamoyl)carbamate.
Step-by-Step Methodology
Materials:
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Chlorosulfonyl isocyanate (CSI)
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tert-Butanol
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Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Formation of the Reactive Intermediate:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DCM and cool the flask to 0 °C using an ice bath.
-
Add Chlorosulfonyl isocyanate (1.0 equivalent) dropwise to the stirred DCM.
-
In a separate flask, prepare a solution of tert-Butanol (1.0 eq.) and Triethylamine (1.0 eq.) in anhydrous DCM.
-
Add the tert-Butanol/Triethylamine solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature is maintained at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. This forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, in situ.[5][7]
-
-
Amination to Yield Final Product:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add Methylamine (1.1 equivalents) to the flask.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for approximately 1 hour.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography.
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Applications in Research and Drug Development
The primary utility of tert-butyl N-(methylsulfamoyl)carbamate lies in its role as a versatile intermediate in synthetic chemistry.[8] The carbamate functionality is a stable, amide-like surrogate that is frequently incorporated into drug candidates to enhance their chemical stability and ability to permeate cell membranes.[3][6]
This compound is a precursor for introducing the N-methylsulfamide group. This moiety is of significant interest in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, often mimicking the interactions of a peptide bond while offering greater metabolic stability. By using the Boc-protected form, chemists can ensure that the highly reactive sulfamoyl nitrogen is incorporated selectively and at the desired stage of a complex synthesis.
Safety and Handling
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid the formation and inhalation of dust or aerosols. After handling, wash hands and face thoroughly.[9][11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][12]
Disclaimer: This safety information is based on related compounds. Users must conduct their own risk assessment before use and consult institutional safety guidelines.
Conclusion
Tert-butyl N-(methylsulfamoyl)carbamate is a strategically designed chemical intermediate whose value is derived from the well-established chemistry of its constituent functional groups. The presence of the Boc protecting group provides a reliable method for the controlled introduction of the N-methylsulfamoyl moiety in the synthesis of potential therapeutic agents and other complex organic molecules. This guide provides the foundational knowledge—from identification and synthesis to application context—required for its effective use in a research and development setting.
References
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Title: CAS No : 4248-19-5 | Product Name : Tert-Butyl Carbamate Source: Pharmaffiliates URL: [Link]
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Title: Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5) Source: Cheméo URL: [Link]
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL: [Link]
-
Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Synthesis (Journal) URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC - NIH URL: [Link]
-
Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses Procedure URL: [Link]
-
Title: NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES Source: Heterocycles (Journal) URL: [Link]
-
Title: tert-Butyl carbamate Source: NIST WebBook URL: [Link]
-
Title: Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents Source: ResearchGate URL: [Link]
- Title: Synthesis method of tert-butyl 2-(methylamino)
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